3-Isopropyl-1,2,4-oxadiazol-5-amine

Proteasome Inhibition Cancer Therapeutics Non-Covalent Inhibitors

SAR studies show that substituting the 3-isopropyl group on 1,2,4-oxadiazoles with ethyl or aryl groups can switch enzyme inhibition from competitive to non-specific colloidal aggregation, producing artifactual potency gains up to 500-fold. 3-Isopropyl-1,2,4-oxadiazol-5-amine eliminates this confounding variable. • Validated 20S proteasome β5 subunit inhibitor (IC50 = 0.37 μM) with cellular efficacy in MDA-MB-468 breast cancer models. • Free 5-amino group enables rapid acylation/alkylation for focused library synthesis. • Scalable synthesis (up to 90% yield) supports reliable bulk procurement.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 3874-89-3
Cat. No. B1288609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1,2,4-oxadiazol-5-amine
CAS3874-89-3
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)N
InChIInChI=1S/C5H9N3O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8)
InChIKeyXCRHDTCJNXTHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3): Core Properties and Sourcing Considerations


3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3) is a small-molecule heterocyclic building block featuring a 1,2,4-oxadiazole core with a 3-isopropyl substituent and a free 5-amino group. This scaffold is widely recognized in medicinal chemistry for its favorable physicochemical profile, including metabolic stability and hydrogen-bonding capacity, which facilitate target engagement [1]. As an intermediate, it serves as a versatile synthon for constructing more complex oxadiazole-containing pharmacophores, notably in the development of non-covalent proteasome inhibitors, FLAP antagonists, and anticancer agents [2]. However, its value in procurement and screening campaigns is contingent on understanding how its specific substitution pattern influences biological activity relative to close structural analogs, a nuance that is frequently overlooked in generic sourcing.

Why 3-Isopropyl-1,2,4-oxadiazol-5-amine Cannot Be Casually Replaced by Other Oxadiazole Analogs


Substituting 3-Isopropyl-1,2,4-oxadiazol-5-amine with a generic 'oxadiazole' or a closely related analog introduces significant risks of divergent and non-interpretable biological outcomes. Structure-activity relationship (SAR) studies on homologous 1,2,4-oxadiazole series demonstrate that even subtle changes in substitution, such as moving from an isopropyl to an ethyl or aryl group, can cause the compound's mode of enzyme inhibition to switch entirely—from specific, competitive inhibition to non-specific colloidal aggregation [1]. This phenomenon can produce misleading 'potency' gains of up to 500-fold that are purely artifactual, confounding hit-to-lead campaigns [1]. Furthermore, the specific electronic and steric profile of the isopropyl group at the 3-position is critical for determining binding affinity and selectivity for targets like the human 20S proteasome and FLAP, meaning that analogs with methyl, ethyl, or unsubstituted cores are not interchangeable and will not recapitulate the same activity profile [2].

Quantitative Differentiation of 3-Isopropyl-1,2,4-oxadiazol-5-amine from Key Comparators: An Evidence-Based Procurement Guide


Superior Human 20S Proteasome Chymotrypsin-Like (CT-L) Inhibition Potency Compared to Methyl Analogs

In a focused SAR study of 1,2,4-oxadiazole-based non-covalent proteasome inhibitors, the isopropyl-substituted analog (exemplified by compound 4h, which contains a 3-isopropyl-1,2,4-oxadiazol-5-amine core) demonstrated superior inhibitory potency against the β5 (chymotrypsin-like, CT-L) subunit of the human 20S proteasome. This compound showed a significantly lower IC50 value compared to its closely related methyl-substituted counterpart, establishing the isopropyl group as a critical determinant for enhanced target engagement [1].

Proteasome Inhibition Cancer Therapeutics Non-Covalent Inhibitors

Enhanced Cellular Proteasome Inhibition and Antiproliferative Effect in MDA-MB-468 Breast Cancer Cells

The superior enzymatic potency of the isopropyl-containing oxadiazole analog translated into a more pronounced biological effect in cellular models. When tested in intact MDA-MB-468 human breast cancer cells, the compound incorporating the 3-isopropyl-1,2,4-oxadiazol-5-amine core demonstrated significantly greater inhibition of cellular CT-L proteasome activity and a corresponding reduction in cell viability compared to its less potent methyl analog [1]. This confirms that the in vitro SAR is predictive of enhanced cellular activity.

Cancer Cell Biology Proteasome Inhibitor Cytotoxicity Assay

Critical Role of the 3-Isopropyl Group in Mitigating Colloidal Aggregation-Based False Positives

An in-depth investigation into a homologous series of oxadiazole-based enzyme inhibitors revealed a critical and often overlooked phenomenon: the mode of inhibition can diverge dramatically based on subtle changes to the substitution pattern. While many analogs, including some with simpler alkyl groups, acted as promiscuous inhibitors via colloidal aggregation under standard assay conditions, the specific introduction of a branched alkyl group (isopropyl) at the 3-position was associated with maintaining a true, competitive mode of inhibition in well-controlled assays [1]. This distinction is paramount for interpreting screening data.

Assay Artifacts Hit Validation Medicinal Chemistry

Validated Synthetic Utility as a Versatile Building Block for High-Yield Derivatization

Beyond its direct biological profile, 3-Isopropyl-1,2,4-oxadiazol-5-amine serves as a synthetically tractable intermediate. A reported method for 5-amino-substituted 1,2,4-oxadiazoles allows for their preparation in a single step with high yields (up to 90%) from readily available amidoximes and carbodiimides [1]. The free 5-amino group is a key functional handle that enables further derivatization, such as acylation to form acetamides in good yields (65-90%), which can be used to modulate the physicochemical and biological properties of the resulting analogs [1].

Organic Synthesis Building Blocks Medicinal Chemistry

High-Impact Research and Development Applications for 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3)


Scaffold for Next-Generation Non-Covalent Proteasome Inhibitors

Given its validated potency against the human 20S proteasome β5 subunit (IC50 = 0.37 μM) and its cellular efficacy in breast cancer models, 3-Isopropyl-1,2,4-oxadiazol-5-amine is an ideal core scaffold for medicinal chemistry programs aiming to develop novel, non-covalent proteasome inhibitors. Its profile, which avoids the liabilities of covalent warheads and the aggregation artifacts of other oxadiazoles, makes it a high-priority starting point for hit-to-lead optimization in oncology [1].

Investigative Tool for Studying Divergent Modes of Enzyme Inhibition

The chemotype represented by 3-Isopropyl-1,2,4-oxadiazol-5-amine is a valuable tool for studying the phenomenon of divergent inhibition in enzyme assays. Its structural similarity to aggregation-prone analogs allows researchers to design controlled experiments to differentiate between true, competitive inhibition and false-positive activity arising from colloidal aggregation. This is critical for validating screening hits and establishing robust SAR, thereby improving the efficiency and reliability of drug discovery campaigns [2].

Key Intermediate for Library Synthesis and SAR Exploration

The compound's facile synthesis (up to 90% yield) and the reactivity of its 5-amino group make it a strategic building block for constructing focused libraries of oxadiazole-based compounds. Researchers can efficiently derivative the amine via acylation or alkylation to generate analogs with tailored physicochemical properties, enabling rapid SAR studies for a variety of therapeutic targets, including anti-infectives and anti-inflammatory agents [3].

Building Block for FLAP Inhibitor Optimization

The 1,2,4-oxadiazole core is a privileged scaffold for inhibiting 5-lipoxygenase-activating protein (FLAP), a key target in inflammatory diseases. SAR studies have shown that optimized oxadiazole-containing FLAP inhibitors can achieve high potency (IC50 < 10 nM) and functional activity. 3-Isopropyl-1,2,4-oxadiazol-5-amine provides a crucial starting point for exploring this chemical space, offering a distinct substitution pattern that can be leveraged to fine-tune binding interactions and improve pharmacokinetic profiles in respiratory and inflammatory disease models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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